molecular formula C14H19N3O2 B2633923 N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide CAS No. 2094492-80-3

N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide

Cat. No. B2633923
CAS RN: 2094492-80-3
M. Wt: 261.325
InChI Key: JZKCXQYABCONPC-UHFFFAOYSA-N
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Description

N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide, commonly known as HPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPM is a small molecule inhibitor that targets a specific protein, which has been implicated in various diseases. The purpose of

Mechanism of Action

HPPM acts as a small molecule inhibitor that targets a specific protein, which is involved in various cellular processes. The protein targeted by HPPM is involved in cell proliferation, inflammation, and neurodegeneration. By inhibiting this protein, HPPM can effectively reduce the progression of various diseases.
Biochemical and Physiological Effects:
HPPM has been shown to have various biochemical and physiological effects. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, HPPM has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of HPPM is its specificity towards a specific protein, which makes it an effective tool in studying various diseases. However, the synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. Additionally, the use of HPPM in lab experiments can be limited by its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for HPPM research. One potential area of research is the development of HPPM as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of HPPM in human trials. Finally, the development of new synthesis methods for HPPM could potentially reduce the cost and complexity of its production, making it more accessible for research and therapeutic purposes.
Conclusion:
In conclusion, HPPM is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. The future directions for HPPM research include the development of HPPM as a therapeutic agent, further studies to determine its safety and efficacy, and the development of new synthesis methods.

Synthesis Methods

The synthesis of HPPM involves several steps, including the reaction between 3-hydroxypiperidine and 4-bromomethyl-2-pyridinecarboxaldehyde, followed by the reaction between the resulting product and prop-2-enamide. The final product is obtained through purification and isolation processes. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment.

Scientific Research Applications

HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell proliferation. Inflammation research has also shown that HPPM can reduce the production of inflammatory cytokines, which are implicated in various inflammatory diseases. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.

properties

IUPAC Name

N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-14(19)16-9-11-5-6-15-13(8-11)17-7-3-4-12(18)10-17/h2,5-6,8,12,18H,1,3-4,7,9-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKCXQYABCONPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=NC=C1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide

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